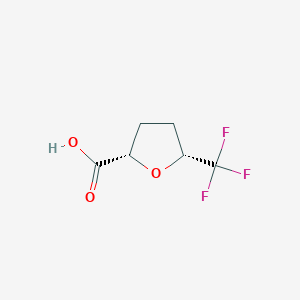
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid is a chemical compound used in various scientific research applications. It is a chiral building block that is used for the synthesis of various biologically active molecules. This compound is widely used in medicinal chemistry, pharmaceutical research, and chemical biology due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid is not well understood. However, it is known to interact with various biological targets such as enzymes, receptors, and ion channels. This compound is also known to have an effect on the bioavailability and pharmacokinetics of other drugs.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is known to have an effect on the metabolism and elimination of other drugs. This compound is also known to have an effect on the activity of various enzymes and receptors. It is also known to have an effect on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid has various advantages and limitations for lab experiments. It is a chiral building block that is used for the synthesis of various biologically active molecules. This compound is also known to have an effect on the bioavailability and pharmacokinetics of other drugs. The limitations of this compound include its high cost and limited availability.
Direcciones Futuras
There are various future directions for the use of (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid in scientific research. One future direction is the development of new drugs and treatments for various diseases. Another future direction is the study of the mechanism of action of various biological processes. This compound also has potential applications in chemical biology and drug discovery.
Métodos De Síntesis
The synthesis of (2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid involves the reaction of (S)-(-)-2,2,2-trifluoro-1-phenylethanol with oxalyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain the desired compound. This method of synthesis is efficient and yields high purity products.
Aplicaciones Científicas De Investigación
(2S,5R)-5-(Trifluoromethyl)oxolane-2-carboxylic acid is widely used in scientific research due to its unique chemical properties. It is a chiral building block that is used for the synthesis of various biologically active molecules. This compound is used in medicinal chemistry and pharmaceutical research to develop new drugs and treatments for various diseases. It is also used in chemical biology to study the mechanism of action of various biological processes.
Propiedades
IUPAC Name |
(2S,5R)-5-(trifluoromethyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUYEDMDUWHWAK-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)

![3-allyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2898528.png)
![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)


![4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)




![1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898544.png)